

ZD-4190: A Technical Guide to a Potent VEGFR Inhibitor

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Compound of Interest

Compound Name: **ZD-4190**

Cat. No.: **B1663494**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-4190 is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases (RTKs). As a member of the 4-anilinoquinazoline class of compounds, **ZD-4190** demonstrates significant anti-angiogenic and antitumor activity by selectively targeting key mediators of vasculogenesis and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to **ZD-4190**, intended to support ongoing research and drug development efforts in oncology and other angiogenesis-dependent diseases.

Chemical Structure and Properties

ZD-4190 is a substituted 4-anilinoquinazoline with the systematic IUPAC name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(1H-1,2,3-triazol-1-yl)ethoxy]quinazolin-4-amine.^[1] Its structure is characterized by a quinazoline core, which is crucial for its interaction with the ATP-binding pocket of receptor tyrosine kinases.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ZD-4190** is presented in the table below. While specific experimental data for properties such as melting and boiling points are

not readily available in the public domain, the provided information is based on available chemical data.

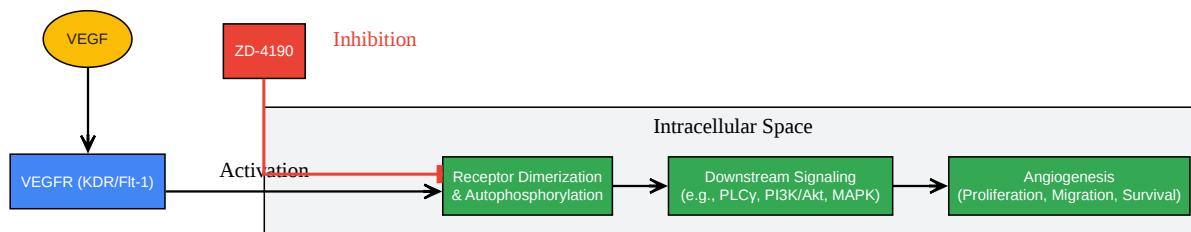
Property	Value	Reference
Chemical Formula	$C_{19}H_{16}BrFN_6O_2$	[1]
Molecular Weight	459.28 g/mol	[1]
IUPAC Name	N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(1H-1,2,3-triazol-1-yl)ethoxy]quinazolin-4-amine	[1]
SMILES	<chem>COc1cc(C=C(C(F)C=C(Br)C=C3)C2=C1)nc2cnc(C=C(C(F)C=C(Br)C=C3)C2=C1)nc2</chem>	[1]
Physical Description	Solid (formulation dependent)	
Solubility	Soluble in DMSO. For in vivo studies, it has been suspended in 1% (v/v) polysorbate 80.	[2]
Storage	Store at -20°C for long-term stability.	

Mechanism of Action and Signaling Pathway

ZD-4190 exerts its biological effects through the potent and selective inhibition of VEGF receptor tyrosine kinases, primarily targeting KDR (Kinase insert Domain Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1).[\[1\]](#)[\[3\]](#) These receptors are critical components of the VEGF signaling pathway, which is a key regulator of angiogenesis.

The binding of VEGF to its receptors on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events that ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.

ZD-4190 acts as an ATP-competitive inhibitor, binding to the ATP pocket of the KDR and Flt-1 tyrosine kinase domains.^[1] This prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the initiation of the downstream signaling cascade. The inhibition of this pathway leads to a reduction in tumor-associated angiogenesis, thereby limiting tumor growth and metastasis.



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Fig. 1: ZD-4190 Inhibition of the VEGF Signaling Pathway.

In Vitro Efficacy

The anti-angiogenic activity of **ZD-4190** has been demonstrated in various in vitro models, most notably through the inhibition of human umbilical vein endothelial cell (HUVEC) proliferation stimulated by VEGF.

Inhibition of VEGF Receptor Tyrosine Kinase Activity and HUVEC Proliferation

ZD-4190 is a potent inhibitor of KDR and Flt-1 tyrosine kinase activity, with significantly greater potency against KDR.^[1] This translates to a specific and potent inhibition of VEGF-stimulated endothelial cell proliferation.

Assay	IC ₅₀ Value (nM)	Reference
KDR Tyrosine Kinase Activity	29	[1]
Flt-1 Tyrosine Kinase Activity	708	[1]
VEGF-stimulated HUVEC Proliferation	50	[1]
bFGF-stimulated HUVEC Proliferation	>1500	[1]
Tumor Cell Proliferation (various lines)	>25,000	[1]

The data clearly indicates the selectivity of **ZD-4190** for the VEGF signaling pathway, as it is significantly less potent against bFGF-stimulated proliferation and shows minimal direct cytotoxic effects on tumor cells at concentrations that are highly effective at inhibiting endothelial cell proliferation.[1]

Experimental Protocol: HUVEC Proliferation Assay

This protocol outlines a representative method for assessing the inhibitory effect of **ZD-4190** on VEGF-stimulated HUVEC proliferation.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- Recombinant Human VEGF₁₆₅
- **ZD-4190** (dissolved in DMSO)
- 96-well plates
- [³H]Thymidine or other proliferation assay reagent (e.g., MTT, BrdU)

- Scintillation counter or plate reader

Methodology:

- Cell Culture: Culture HUVECs in EGM-2 supplemented with 2% FBS.
- Seeding: Seed HUVECs into 96-well plates at a density of 2×10^3 cells per well and allow to attach overnight.
- Starvation: The following day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
- Treatment:
 - Prepare serial dilutions of **ZD-4190** in the low-serum medium.
 - Add the **ZD-4190** dilutions to the wells.
 - Add recombinant human VEGF₁₆₅ to a final concentration of 10 ng/mL to stimulate proliferation (control wells receive vehicle).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Proliferation Assessment ([³H]Thymidine Incorporation):
 - Add 1 μ Ci of [³H]Thymidine to each well and incubate for the final 6 hours of the 72-hour incubation period.
 - Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage inhibition of proliferation for each **ZD-4190** concentration relative to the VEGF-stimulated control and determine the IC₅₀ value.

In Vivo Efficacy

The antitumor effects of **ZD-4190** have been evaluated in various preclinical in vivo models, demonstrating its ability to inhibit tumor growth through its anti-angiogenic mechanism.

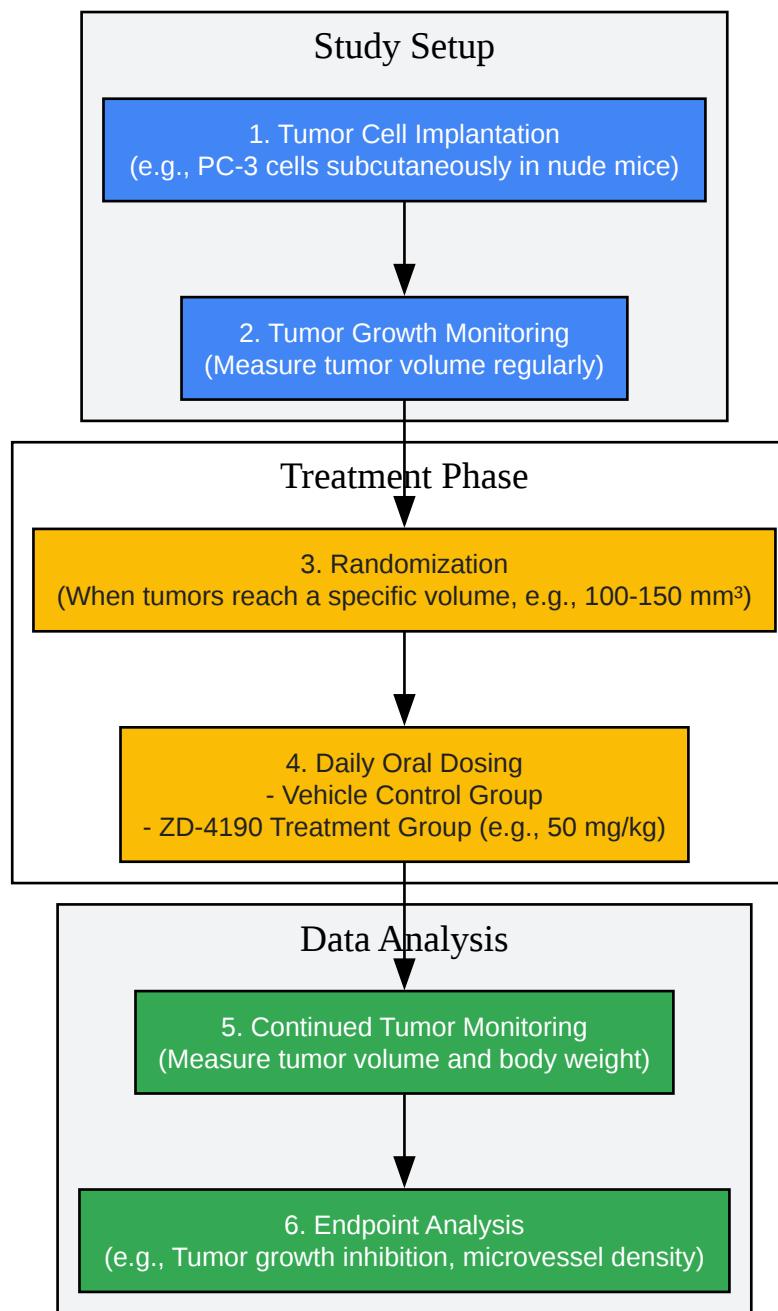
Antitumor Activity in Human Tumor Xenograft Models

Once-daily oral administration of **ZD-4190** has been shown to elicit significant antitumor activity in mice bearing established human tumor xenografts of various origins, including prostate (PC-3), lung (Calu-6), breast (MDA-MB-231), and ovarian (SKOV-3) cancer.[\[1\]](#) The antitumor effect is primarily cytostatic, and upon cessation of treatment, tumor growth may resume.[\[3\]](#)

Tumor Model	Administration Route	Dosage	Outcome	Reference
PC-3	Oral gavage	50-100 mg/kg/day	Significant tumor growth inhibition	[1]
Calu-6	Oral gavage	50-100 mg/kg/day	Significant tumor growth inhibition	[1]
MDA-MB-231	Oral gavage	50-100 mg/kg/day	Significant tumor growth inhibition	[1]
SKOV-3	Oral gavage	50-100 mg/kg/day	Significant tumor growth inhibition	[1]
HCT8/S11	Oral gavage	50 mg/kg/day	70% inhibition of tumor growth	[4]

Experimental Protocol: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of **ZD-4190** in a subcutaneous tumor xenograft model.



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Fig. 2: General Workflow for an In Vivo Xenograft Study.

Materials:

- Athymic nude mice
- Human tumor cell line (e.g., PC-3)

- Matrigel (optional)
- **ZD-4190**
- Vehicle (e.g., 1% polysorbate 80 in deionized water)
- Calipers for tumor measurement

Methodology:

- Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1×10^6 PC-3 cells in 100 μ L of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Randomization: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into control and treatment groups.
- Treatment Administration: Administer **ZD-4190** (e.g., 50 mg/kg) or vehicle to the respective groups once daily via oral gavage.
- Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
- Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), euthanize the animals and excise the tumors.
 - Calculate the percentage of tumor growth inhibition.
 - Tumors can be processed for histological analysis to assess microvessel density (e.g., via CD31 staining) and other biomarkers.

Conclusion

ZD-4190 is a well-characterized inhibitor of VEGF receptor tyrosine kinases with potent anti-angiogenic and antitumor properties. Its specific mechanism of action, oral bioavailability, and demonstrated efficacy in preclinical models make it a valuable tool for research in cancer biology and the development of anti-angiogenic therapies. This technical guide provides a foundational understanding of **ZD-4190**'s chemical and biological characteristics to aid researchers in their scientific investigations. Further exploration into its pharmacokinetic and pharmacodynamic properties will continue to delineate its full therapeutic potential.

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